molecular formula C12H9NO4S B11977169 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate

Cat. No.: B11977169
M. Wt: 263.27 g/mol
InChI Key: AYESDWSJUSTNGT-UXBLZVDNSA-N
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Description

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a complex organic compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate typically involves the condensation of a thiazolidine derivative with a phenyl acetate moiety. One common method involves the reaction of 2,4-thiazolidinedione with a suitable aldehyde under acidic or basic conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with phenyl acetate in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is unique due to its specific combination of a thiazolidine ring and a phenyl acetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C12H9NO4S/c1-7(14)17-9-4-2-8(3-5-9)6-10-11(15)13-12(16)18-10/h2-6H,1H3,(H,13,15,16)/b10-6+

InChI Key

AYESDWSJUSTNGT-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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